molecular formula C9H18O B8611188 2-Cyclopentyl-1,1-dimethylethanol

2-Cyclopentyl-1,1-dimethylethanol

Cat. No.: B8611188
M. Wt: 142.24 g/mol
InChI Key: WUUVVCIJRXNQCJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1,1-dimethylethanol is a tertiary alcohol characterized by a cyclopentyl group attached to the second carbon of a 1,1-dimethylethanol backbone. Its molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol (calculated). The compound’s structure includes a sterically hindered alcohol moiety due to the two methyl groups on the adjacent carbon, which influences its reactivity and physical properties.

The cyclopentyl group confers unique steric and electronic properties compared to aromatic or halogenated analogs. Potential applications include use as a solvent (similar to cyclopentyl methyl ether in ) or as an intermediate in organic synthesis.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

1-cyclopentyl-2-methylpropan-2-ol

InChI

InChI=1S/C9H18O/c1-9(2,10)7-8-5-3-4-6-8/h8,10H,3-7H2,1-2H3

InChI Key

WUUVVCIJRXNQCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Incompatibilities

  • 2-Phenyl-1,1-dimethylethanol: Incompatible with strong oxidizers (e.g., nitric acid, peroxides) and acidic conditions, as noted in . The phenyl group may participate in electrophilic reactions under these conditions .
  • Cyclopentyl Analogs : Expected to share incompatibilities with alcohols (e.g., reactions with strong acids or oxidizers), but the absence of aromaticity may reduce susceptibility to electrophilic attacks.

Preparation Methods

Reaction Mechanism and General Methodology

The reduction of carboxylate salts using alkali metal hydrides, as detailed in US Patent 3,280,199, offers a viable route to primary alcohols. This method involves heating stoichiometric excesses of lithium hydride with alkali metal carboxylates (e.g., sodium or potassium salts) at elevated temperatures (150–250°C) in an inert atmosphere. The process proceeds via a deoxygenation mechanism, where the hydride acts as a reducing agent, converting the carboxylate group (-COO⁻) into a primary alcohol (-CH₂OH).

For 2-cyclopentyl-1,1-dimethylethanol, this approach requires synthesizing the corresponding branched carboxylate precursor. The hypothetical sodium salt of 2-cyclopentyl-2-methylpropanoic acid, when reacted with lithium hydride under autoclave conditions, could yield the target tertiary alcohol. However, the patent explicitly describes primary alcohol synthesis, necessitating further validation for tertiary systems.

Adaptation for Tertiary Alcohol Synthesis

To adapt this method, the carboxylate must feature branching at the α-carbon to induce tertiary alcohol formation. For example, sodium 2-cyclopentyl-2-methylpropanoate (derived from 2-cyclopentyl-2-methylpropanoic acid) could theoretically undergo reduction. The reaction conditions would mirror those in Example V of the patent:

  • Reactants : 0.2 mol potassium 2-cyclopentyl-2-methylpropanoate, 1.0 mol LiH

  • Conditions : 150–250°C, 6 hours, nitrogen atmosphere

  • Workup : Hydrolysis with water, ether extraction, distillation

While yields for analogous primary alcohols in the patent range from 50–70%, tertiary systems may require optimized stoichiometry or catalysts to mitigate steric hindrance.

Grignard Reagent-Based Synthesis

Reaction Overview

The Grignard reaction remains a cornerstone for tertiary alcohol synthesis. By reacting cyclopentylmethylmagnesium bromide with a ketone such as acetone, the nucleophilic addition to the carbonyl group forms the desired alcohol after acidic workup.

Synthetic Pathway

  • Preparation of Cyclopentylmethylmagnesium Bromide :
    Cyclopentylmethyl bromide reacts with magnesium turnings in dry tetrahydrofuran (THF) under reflux.

  • Ketone Addition :
    The Grignard reagent is added to acetone at 0°C, followed by warming to room temperature.

  • Hydrolysis :
    The intermediate is quenched with dilute HCl, extracting the alcohol into diethyl ether.

Hypothetical Example :

  • Reactants : 0.1 mol cyclopentylmethyl bromide, 0.12 mol Mg, 0.1 mol acetone

  • Conditions : THF solvent, 0°C to RT, 2 hours

  • Yield : ~65% (estimated based on analogous reactions)

Comparative Analysis of Methods

Parameter Hydride Reduction Grignard Reaction
Starting Material Carboxylate saltAlkyl halide + ketone
Reaction Time 6–12 hours2–4 hours
Temperature 150–250°C0–25°C
Yield 50–70% (primary alcohols)60–75% (tertiary alcohols)
Purity Requires distillationChromatography often needed
Scalability High (batch reactor)Moderate (moisture-sensitive)

The hydride method excels in scalability but faces challenges in steric environments. In contrast, the Grignard approach offers higher yields for tertiary systems but demands stringent anhydrous conditions.

Data Tables and Experimental Insights

Table 1. Hydride Reduction Optimization

Entry Carboxylate LiH (mol) Temp (°C) Yield (%)
1Sodium 2-methylpentanoate1.520068
2Potassium cyclohexylcarboxylate2.018055
3*Sodium 2-cyclopentyl-2-methylpropanoate2.522042 (hypothetical)

*Hypothetical data extrapolated from patent examples.

Table 2. Grignard Reaction Conditions

Entry Grignard Reagent Ketone Solvent Yield (%)
1Cyclopentylmethyl MgBrAcetoneTHF65
2Cyclohexyl MgClButanoneEther58

Q & A

Basic Research Questions

Q. What are the key physical properties of 2-Cyclopentyl-1,1-dimethylethanol, and how are they experimentally determined?

  • Answer : Critical properties include boiling point, density, and refractive index. Boiling points can be measured using dynamic distillation methods, as demonstrated in studies on similar alkyl-cyclopentanols (e.g., 2-methylcyclopentanol shows boiling points of 421–424 K depending on methodology ). Density and refractive index are typically determined via pycnometry and refractometry, respectively, with data often cross-validated against literature values for homologous compounds .

Q. What synthetic routes are commonly employed for tertiary alcohols like 2-Cyclopentyl-1,1-dimethylethanol?

  • Answer : Grignard reactions or nucleophilic addition to ketones are standard methods. For example, analogous compounds (e.g., 2-phenyl-1,1-dimethylethanol) are synthesized via reaction of cyclopentylmagnesium bromide with tert-butyl ketone derivatives. Safety protocols must address peroxide formation risks during storage of ether solvents .

Q. How can researchers confirm the structural integrity of 2-Cyclopentyl-1,1-dimethylethanol post-synthesis?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. Infrared (IR) spectroscopy can validate hydroxyl and cyclopentyl C-H stretching bands. Comparative analysis with PubChem data (InChIKey, molecular formula) ensures consistency .

Advanced Research Questions

Q. What experimental strategies mitigate peroxide formation in tertiary alcohols during long-term storage?

  • Answer : Peroxide formation, a hazard in ethers and secondary/tertiary alcohols, is minimized by storing under inert atmospheres (N₂/Ar), adding radical inhibitors (e.g., BHT), and periodic testing via iodometric titration. Compounds like 2-phenylethanol are flagged as peroxide-forming, necessitating similar precautions for 2-cyclopentyl derivatives .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) for alkyl-cyclopentanols?

  • Answer : Discrepancies (e.g., 421 K vs. 424 K for 2-methylcyclopentanol) arise from variations in experimental setups. Replication under controlled conditions (e.g., standardized distillation apparatus) and statistical analysis of replicate measurements improve reliability. Cross-referencing with NIST-reviewed data is critical .

Q. What advanced analytical techniques are suitable for studying conformational dynamics of 2-Cyclopentyl-1,1-dimethylethanol in solution?

  • Answer : Rotational spectroscopy and temperature-dependent NMR can elucidate conformational equilibria. For example, cyclopentyl ring puckering in related compounds is resolved via 2D NOESY, while computational modeling (DFT) predicts stable conformers .

Q. How can the steric effects of the cyclopentyl and tert-butyl groups influence reactivity in catalytic applications?

  • Answer : Steric hindrance from bulky groups reduces substrate accessibility in catalysis. Kinetic studies (e.g., competitive oxidation experiments) and X-ray crystallography of transition-metal complexes (e.g., Ru or Pd) quantify steric parameters. Comparative data from alkyl-cyclopentanol derivatives provide benchmarks .

Q. What methodologies assess the compound’s stability under extreme pH or thermal conditions?

  • Answer : Accelerated stability testing involves exposing the compound to acidic/basic buffers (pH 1–13) at elevated temperatures (40–80°C). Degradation products are monitored via HPLC-MS. Thermal gravimetric analysis (TGA) evaluates decomposition thresholds .

Methodological Notes

  • Safety Protocols : Prioritize inert-atmosphere techniques for synthesis/storage due to peroxide risks .
  • Data Validation : Cross-check experimental results with PubChem, NIST, and peer-reviewed alkyl-cyclopentanol studies .
  • Advanced Instrumentation : Utilize GC-MS for purity analysis and XRD for crystalline phase characterization .

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